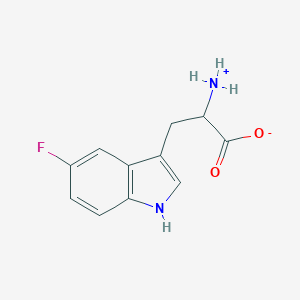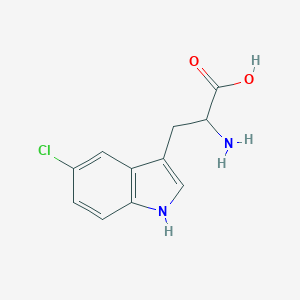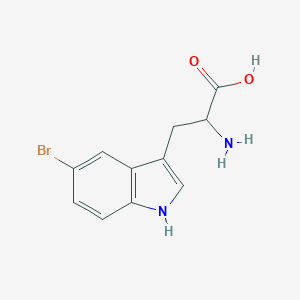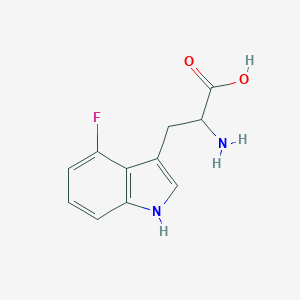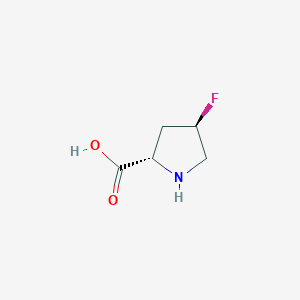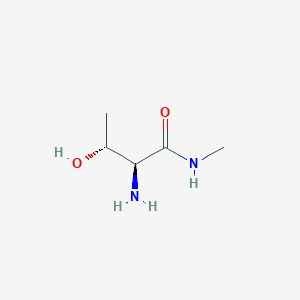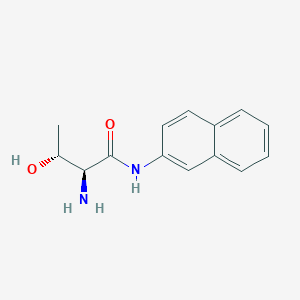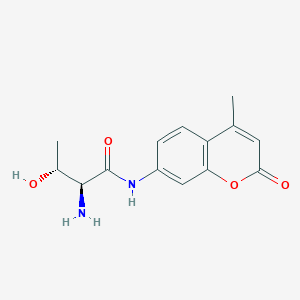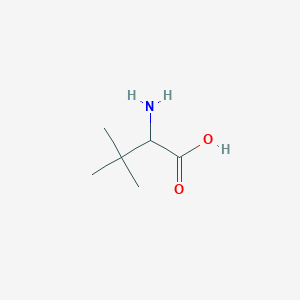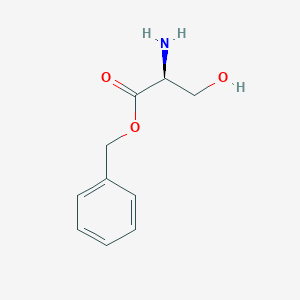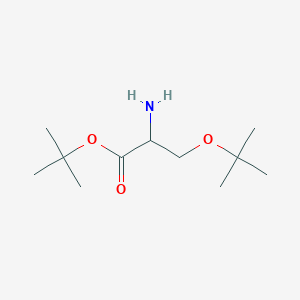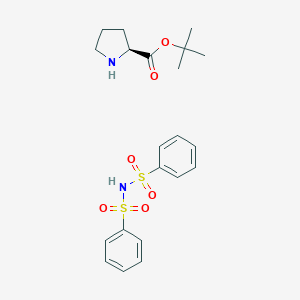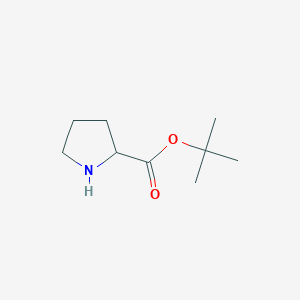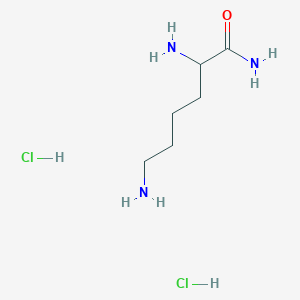
(S)-2,6-Diaminohexanamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include information on the compound’s appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold those atoms together .Chemical Reactions Analysis
This would involve detailing the chemical reactions that the compound can undergo, including its reactivity with other substances and any catalysts that may affect these reactions .Physical And Chemical Properties Analysis
This would include the compound’s melting and boiling points, solubility in various solvents, density, and other physical properties. Chemical properties might include acidity or basicity, flammability, and types of chemical reactions the compound can undergo .Applications De Recherche Scientifique
-
DAPI (4’,6-diamidino-2-phenylindole, dihydrochloride)
- Application : DAPI is a blue fluorescent probe that fluoresces brightly upon selectively binding to the minor groove of double-stranded DNA. Its selectivity for DNA and high cell permeability allows efficient staining of nuclei with little background from the cytoplasm. DAPI is a classic nuclear counterstain for immunofluorescence microscopy, as well as an important component of high-content screening methods requiring cell-based quantitation of DNA content .
- Methods of Application : The compound is cell-permeable and is effective for fixed-cell staining and quantitation of DNA content .
- Results or Outcomes : DAPI has greater photostability than Hoechst dyes, although Hoechst 33342 can be used for live cell imaging while the use of DAPI is confined to fixed cells .
-
Trientine dihydrochloride salt (TETA 2HCL)
- Application : Trientine dihydrochloride salt is a copper-chelating agent used in the treatment of Wilson’s Disease .
- Methods of Application : The compound is administered as a medication .
- Results or Outcomes : The treatment has been demonstrated to be effective, but the compound is unstable at room temperature and requires storage at 2–8 °C .
-
Octenidine dihydrochloride (OCT)
- Application : Octenidine dihydrochloride exhibits potent inhibition of hyphal growth in C. albicans .
- Methods of Application : The compound is applied to the organism in a laboratory setting .
- Results or Outcomes : The inhibitory effect extends to biofilm formation and the disruption of mature biofilm .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2,6-diaminohexanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYVJLPYZQDCKV-XRIGFGBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,6-Diaminohexanamide dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

